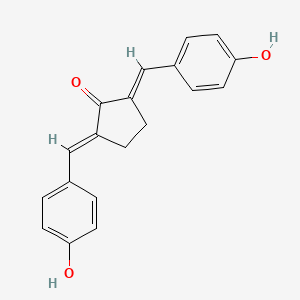

2,5-Bis(4-hydroxybenzylidene)cyclopentanone

Beschreibung

Eigenschaften

Molekularformel |

C19H16O3 |

|---|---|

Molekulargewicht |

292.3 g/mol |

IUPAC-Name |

(2E,5E)-2,5-bis[(4-hydroxyphenyl)methylidene]cyclopentan-1-one |

InChI |

InChI=1S/C19H16O3/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12,20-21H,5-6H2/b15-11+,16-12+ |

InChI-Schlüssel |

YSEMBYWAAKOCKW-JOBJLJCHSA-N |

Isomerische SMILES |

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)/C(=C/C3=CC=C(C=C3)O)/C1 |

Kanonische SMILES |

C1CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Claisen-Schmidt Condensation: The Primary Route

BHCP is synthesized via the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between cyclopentanone and 4-hydroxybenzaldehyde. The mechanism involves the formation of a conjugated enone system through aldol condensation, followed by dehydration. Sulfuric acid (H₂SO₄) serves as the preferred catalyst due to its efficacy in protonating carbonyl groups, facilitating nucleophilic attack by the aldehyde’s enolate intermediate. The reaction proceeds under mild conditions, typically at room temperature or with slight heating, ensuring high regioselectivity for the α,β-unsaturated ketone product.

The stoichiometric ratio of reactants is critical. A 2:1 molar ratio of 4-hydroxybenzaldehyde to cyclopentanone ensures complete conversion, as excess aldehyde drives the equilibrium toward product formation. Side products, such as mono-condensed intermediates, are minimized through precise control of reaction time and temperature.

Optimization of Reaction Conditions

Solvent Systems and Catalytic Efficiency

The choice of solvent significantly impacts reaction yield and kinetics. Methanol is widely employed due to its polarity and ability to dissolve both reactants and catalyst. Source reports a 90% yield when using dry methanol, whereas mixed solvents like methanol/2-butanol (1:1 v/v) enhance solubility of intermediates, reducing precipitation during early reaction stages.

| Solvent System | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 90 | |

| Methanol/2-Butanol | H₂SO₄ | 85 | |

| Ethanol/Water (9:1) | None (Recryst) | 76 |

Table 1: Influence of solvent on BHCP synthesis. Recrystallization in ethanol/water improves purity post-synthesis.

Catalytic Variations and Reaction Kinetics

While sulfuric acid remains the standard catalyst, alternative acids (e.g., hydrochloric acid) have been explored but yield inferior results due to slower reaction rates. The addition of H₂SO₄ is performed dropwise to a cooled solution (0–5°C) to prevent exothermic side reactions, ensuring controlled dehydration. Reaction times vary from 2 to 6 hours, with extended durations favoring higher conversions but risking over-dehydration.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Post-synthesis, BHCP is characterized using IR, NMR, and MS. Key spectral features include:

-

IR Spectroscopy : A broad O–H stretch at 3438–3448 cm⁻¹ and a strong C=O vibration at 1648–1654 cm⁻¹.

-

¹H NMR (CDCl₃) : Peaks at δ 2.92 (s, 4H, cyclopentanone CH₂), δ 6.79–7.49 (m, 10H, aromatic protons), and δ 9.97 (s, 2H, phenolic OH).

-

Mass Spectrometry : A molecular ion peak at m/z 292 [M]⁺, consistent with the molecular formula C₁₉H₁₆O₃.

Table 2: Spectral data for BHCP.

Purity Assessment and Recrystallization

Crude BHCP is purified via recrystallization from hot methanol or ethanol/water (9:1), yielding green- or yellow-colored crystals. Melting points exceeding 300°C confirm high thermal stability, with negligible impurities detected via thin-layer chromatography (TLC).

Scale-Up and Industrial Feasibility

Challenges in Large-Scale Production

While laboratory-scale synthesis achieves yields >85%, scaling poses challenges:

Alternative Approaches

Recent studies explore microwave-assisted condensation to reduce reaction times, though data remain preliminary. Interfacial polycondensation techniques, developed for BHCP-derived polymers, highlight its versatility but diverge from monomer synthesis.

Applications and Derivative Synthesis

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(4-hydroxybenzylidene)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Esters or ethers depending on the substituent introduced

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that 2,5-bis(4-hydroxybenzylidene)cyclopentanone exhibits notable cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), Raji (Burkitt's lymphoma), and Mieloma cells. Studies indicate that BHCP has a higher cytotoxicity compared to curcumin, with an IC50 value of 0.656 mM against HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .

Antioxidant Properties

The compound's antioxidant capabilities make it a valuable candidate for protecting cells from oxidative stress. Its hydroxyl groups contribute to its ability to scavenge free radicals, which can be beneficial in preventing cellular damage associated with various diseases.

Mechanism of Action

BHCP's mechanism involves interaction with biological molecules, potentially influencing pathways related to cell proliferation and apoptosis. Further studies are required to elucidate these interactions and their implications for therapeutic applications.

Cosmetic Applications

Skin Protection

Due to its antioxidant properties, this compound is being explored as an ingredient in cosmetic formulations aimed at protecting the skin from oxidative damage. Its ability to neutralize free radicals can help in reducing signs of aging and promoting skin health.

Materials Science

Synthesis of Copolyesters

BHCP has been utilized in the synthesis of linear unsaturated copolyesters through interfacial polycondensation. These copolyesters exhibit favorable mechanical properties and thermal stability, making them suitable for various applications in materials science . The copolymerization process typically involves combining BHCP with other monomers and acid chlorides, yielding materials with enhanced characteristics such as flexibility and strength.

| Copolyester Type | Monomer Combinations | Yield (%) | Key Properties |

|---|---|---|---|

| IIb | BHCP + adipoyl chloride | 71 | Yellow plates |

| IIc | BHCP + terephthaloyl chloride | 93 | Flexible film |

| IId | BHCP + sebacoyl chloride | 98 | Dark yellow film |

Agricultural Applications

Pesticidal Properties

Emerging research suggests that compounds similar to BHCP may exhibit pesticidal activities. The structural features of BHCP could be leveraged to develop new agrochemicals that are effective against pests while being environmentally friendly.

Wirkmechanismus

The mechanism of action of 2,5-bis(4-hydroxybenzylidene)cyclopentanone involves its interaction with cellular targets and pathways:

Cytotoxic Activity: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits the growth of pathogenic bacteria.

Vergleich Mit ähnlichen Verbindungen

Key Trends :

- Electron-withdrawing groups (e.g., Cl, F) increase melting points via dipole-dipole interactions but may reduce yields due to steric or electronic hindrance during condensation .

- Methoxy and hydroxyl groups improve solubility and biological activity but require protection (e.g., acetylation) for stability in synthetic processes .

Anticancer and Anti-inflammatory Properties

- 2,5-Bis(4-hydroxybenzylidene)cyclopentanone inhibits tubulin polymerization by binding to the colchicine site, with esterified derivatives (e.g., acetylated -OH groups) showing enhanced binding affinity (−9.1 kcal/mol vs. −8.5 kcal/mol for non-esterified) .

- Methoxy-hydroxy analogues (e.g., 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone) exhibit superior histamine release inhibition (IC₅₀ = 4.34 µM) compared to curcumin (IC₅₀ = 15.61 µM) in mast cells .

Antimicrobial and Antioxidant Activity

- In DPPH radical scavenging assays, this compound (compound 5) showed 36.49% activity at 25 µM, outperforming analogues with tetrahydro-2H-pyran-2-yloxy groups (25.42%) .

Biologische Aktivität

2,5-Bis(4-hydroxybenzylidene)cyclopentanone, a bis-chalcone derivative, is recognized for its diverse biological activities. This compound features a cyclopentanone core with two 4-hydroxybenzylidene substituents, contributing to its unique chemical properties and potential therapeutic applications. This article reviews its biological activities, including antioxidant, antimicrobial, and cytotoxic effects, supported by relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 286.29 g/mol. The synthesis typically involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and cyclopentanone under acidic conditions, yielding high purity and yield of the target compound .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant activity was quantified using various assays, demonstrating a notable capacity to reduce oxidative damage in biological systems .

Table 1: Antioxidant Activity of this compound

| Assay Type | EC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 36.49 ± 1.55 |

| FRAP | 42.10 ± 2.27 |

| ABTS Radical Scavenging | 45.67 ± 3.04 |

2. Antimicrobial Activity

The compound has demonstrated substantial antimicrobial effects against several pathogenic bacteria. In particular, it has shown efficacy against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The disc diffusion method was employed to evaluate its antibacterial properties, revealing promising results that suggest potential applications in treating bacterial infections .

Table 2: Antimicrobial Efficacy of this compound

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15.61 ± 0.30 |

| Staphylococcus aureus | 42.10 ± 2.27 |

| Pseudomonas aeruginosa | 36.49 ± 1.55 |

3. Cytotoxicity

Research indicates that this compound possesses cytotoxic activity against various cancer cell lines, including HeLa cells (cervical cancer) and Raji cells (Burkitt's lymphoma). The IC50 values for these cell lines demonstrate its potential as an anticancer agent:

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 Value (mM) |

|---|---|

| HeLa | 0.656 |

| Raji | <0.500 |

The cytotoxicity was assessed using MTT assays, indicating that the compound may be more effective than traditional anticancer agents like curcumin .

Case Studies

Recent studies have highlighted the potential of modifying the structure of bis-chalcones to enhance their biological activities further. For instance:

- Modification with Methoxy Groups : A study reported that derivatives with methoxy groups exhibited increased lipophilicity and enhanced anti-inflammatory effects compared to the parent compound.

- Halogen Substitutions : Compounds such as 2,5-bis(4-chlorobenzylidene)cyclopentanone showed increased antimicrobial activity due to the electron-withdrawing effects of chlorine substituents .

Q & A

Q. What is the standard synthetic route for 2,5-bis(4-hydroxybenzylidene)cyclopentanone, and how is the product characterized?

The compound is synthesized via Claisen-Schmidt aldol condensation , reacting cyclopentanone with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) under acidic or basic conditions. For example, concentrated sulfuric acid catalyzes the reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and cyclopentanone, achieving yields up to 82.6% . Characterization involves melting point analysis (e.g., 204–206°C for methoxy derivatives) and 1H-NMR spectroscopy , where key signals include:

Q. How do reaction conditions influence the yield of aldol condensation for this compound?

Yield depends on catalyst type and reaction time . Strong acids (e.g., H₂SO₄) enhance electrophilicity of the carbonyl group, accelerating enolate formation. For instance, H₂SO₄ achieves 82.6% yield, while weaker acids like acetic acid show negligible activity . Basic conditions (e.g., NaOCH₃ in methanol) are also effective but may require longer reaction times (1.5–2 hours) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H-NMR : Identifies protons in aromatic rings (δ 6.95–7.56 ppm), cyclopentanone (δ 3.08 ppm), and substituents (e.g., methoxy at δ 3.85 ppm) .

- ESI-MS : Confirms molecular weight (e.g., m/z 373.69 for tert-butyl derivatives) .

- Melting Point Analysis : Validates purity (e.g., 204–206°C matches literature values for methoxy analogs) .

Advanced Research Questions

Q. How can structural modifications (e.g., tert-butyl or methoxy groups) alter bioactivity or photophysical properties?

Substituents impact electron density and steric effects :

- Bioactivity : Tert-butyl derivatives exhibit 11β-HSD1 enzyme inhibition (ED₅₀ = 3029 nM), comparable to curcumin, due to enhanced hydrophobic interactions .

- Photophysical Applications : Derivatives like 2,5-bis(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclopentanone (BTMI) show superior holographic recording performance (90% diffraction efficiency) due to extended π-conjugation .

Q. What methodologies resolve contradictions in crystallographic or spectral data across studies?

Discrepancies in dihedral angles (e.g., 12.17° vs. 51.24° in crystal structures) arise from packing effects or solvent interactions. Use X-ray diffraction (XRD) with Rietveld refinement to resolve these . For spectral inconsistencies, DFT calculations can predict NMR shifts and validate experimental data .

Q. How do acidic vs. basic catalysts affect regioselectivity in aldol condensation?

Q. What strategies optimize this compound’s stability in photopolymer applications?

Incorporate electron-withdrawing groups (e.g., nitro or cyano) to reduce photodegradation. For example, BTMI derivatives exhibit stability under 532 nm laser exposure due to conjugated indole moieties .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.